

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Oxane-2-Carboxylic Acids

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Compound of Interest

Compound Name: (2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid

CAS No.: 2580103-10-0

Cat. No.: B2785093

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Executive Summary

Oxane-2-carboxylic acid (Tetrahydropyran-2-carboxylic acid) represents a critical scaffold in medicinal chemistry, serving as a core pharmacophore for neuraminidase inhibitors (e.g., Zanamivir analogs), carbohydrate mimetics (C-glycosides), and non-natural proline isosteres.

This guide analyzes the strategic incorporation of fluorine into this scaffold. The substitution of hydrogen with fluorine is not merely a steric replacement; it induces profound electronic and conformational shifts that alter bioactivity. This comparison focuses on C3-fluorinated analogs versus the non-fluorinated parent, as C3 is the most common site for modulating the electronic environment of the carboxylic acid tail.

Physicochemical Profiling: The "Fluorine Effect"

The bioactivity differences between fluorinated and non-fluorinated oxanes are driven by three fundamental physical organic principles: pKa Modulation, Lipophilicity Shifts, and Conformational Bias.

A. Acidity (pKa) Modulation

The most immediate impact of fluorination is the enhancement of acidity.

- Non-Fluorinated Parent: The ring oxygen at position 1 exerts a mild inductive effect ($-I$), lowering the pKa of the C2-carboxylic acid to approximately 3.70, compared to cyclohexane carboxylic acid (~4.90).
- Fluorinated Analog (C3-F): Introducing a fluorine atom at C3 (beta to the carboxyl) exerts a strong electron-withdrawing effect. This stabilizes the carboxylate anion, further lowering the pKa by 1.0–1.5 log units.
 - Impact: At physiological pH (7.4), the fluorinated analog is more fully ionized. This alters electrostatic interactions with positively charged residues (e.g., Arginine) in target binding pockets.

B. Conformational Landscape (The Anomeric & Gauche Effects)

Unlike the rigid proline ring, the oxane ring is flexible, existing in equilibrium between two chair conformers (4C_1 and 1C_4). Fluorine dramatically shifts this equilibrium.

- Non-Fluorinated: The C2-COOH group generally prefers the equatorial position to minimize 1,3-diaxial steric repulsion.
- Fluorinated (C3-F):
 - Dipole Alignment: The C-F bond and C-O ring bonds have strong dipoles. To minimize repulsion, the molecule may adopt a conformation where these dipoles are anti-parallel.
 - Gauche Effect: The highly electronegative fluorine and oxygen atoms often prefer a gauche orientation (60°) to adjacent heteroatoms due to hyperconjugative donation ($\sigma_{C-H} \rightarrow \sigma^*_{C-F}$).
 - Result: Fluorination can "lock" the ring into a specific chair conformation, pre-organizing the drug for binding and reducing the entropic penalty of binding.

C. Comparative Data Summary

Property	Non-Fluorinated (Parent)	Fluorinated (3-Fluoro Analog)	Mechanism of Change
pKa (Predicted)	3.70 ± 0.20	2.20 – 2.80	Inductive stabilization of anion
LogP (Lipophilicity)	~0.6	~0.8 – 1.1	"Polar Hydrophobicity" of C-F bond
Conformation	Flexible (Equatorial COOH pref.) ^[1]	Biased/Locked	Gauche effect & Dipole minimization
Metabolic Stability	Moderate (C3 oxidation risk)	High	C-F bond blocks CYP450 oxidation
H-Bonding	Donor (COOH) / Acceptor (Ring O)	Added weak Acceptor (F)	F acts as poor acceptor but alters COOH donor strength

Bioactivity & Pharmacokinetics^[2]

Metabolic Stability (Microsomal Clearance)

The oxane ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at positions

to the oxygen (C2 and C6) and

positions (C3).

- **Vulnerability:** The non-fluorinated scaffold can undergo hydroxylation at C3, leading to ring opening or lactonization.
- **Solution:** Fluorine substitution at C3 blocks this "soft spot." The C-F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative attack, significantly extending the half-life ($t_{1/2}$) of the compound in liver microsomes.

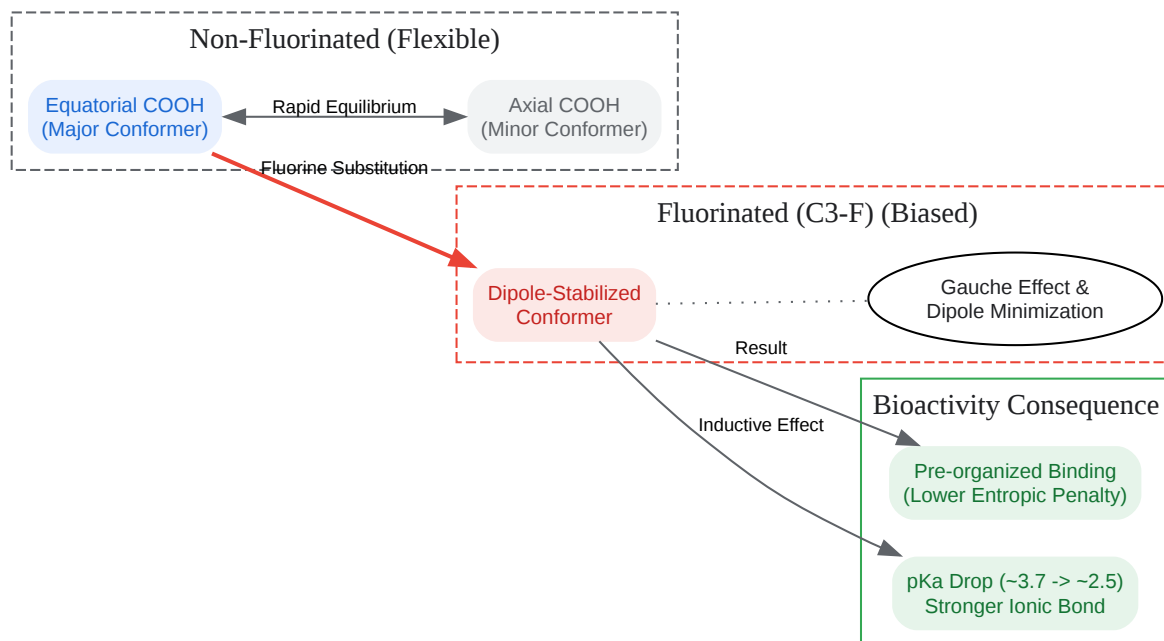
Binding Affinity

- Sialidase Inhibition: In neuraminidase inhibitors, the carboxylic acid interacts with a triad of Arginine residues. The lower pKa of the fluorinated analog ensures a stronger ionic interaction.
- Cryptic Pockets: The C-F bond is lipophilic but polarizable.[2] It can occupy hydrophobic pockets that are too small for a methyl group but require more polarity than a hydrogen atom.

Visualizations

Diagram 1: Conformational Landscape & Electronic Effects

This diagram illustrates the equilibrium shift caused by fluorination and the inductive effects on the carboxylic acid.



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Caption: Fluorination at C3 restricts conformational freedom via the Gauche effect and lowers pKa, enhancing binding kinetics.

Experimental Protocols

A. Synthesis: Electrophilic Fluorination of Glycals

This is a robust method to generate the fluorinated scaffold from readily available carbohydrate precursors (glycals).

- Starting Material: 3,4,6-Tri-O-acetyl-D-glucal.
- Fluorination: Treat with Selectfluor (1.2 eq) in nitromethane/water at room temperature. This effects an electrophilic fluorination at C2 and addition of OH at C1 (forming the hemiacetal).
- Oxidation: Oxidize the resulting lactol to the lactone using PDC (Pyridinium dichromate) or TEMPO/BAIB.
- Ring Opening/Recyclization: Treat with base (LiOH) to open the lactone, followed by acidic workup to reform the pyran-2-carboxylic acid core.
- Purification: Silica gel chromatography (Eluent: DCM/MeOH 9:1).

B. Protocol: Microsomal Stability Assay

To verify the metabolic advantage of the fluorinated analog.

Reagents:

- Pooled Liver Microsomes (Human/Rat) (20 mg/mL).
- NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P Dehydrogenase).
- Test Compounds (10 mM DMSO stock).

Workflow:

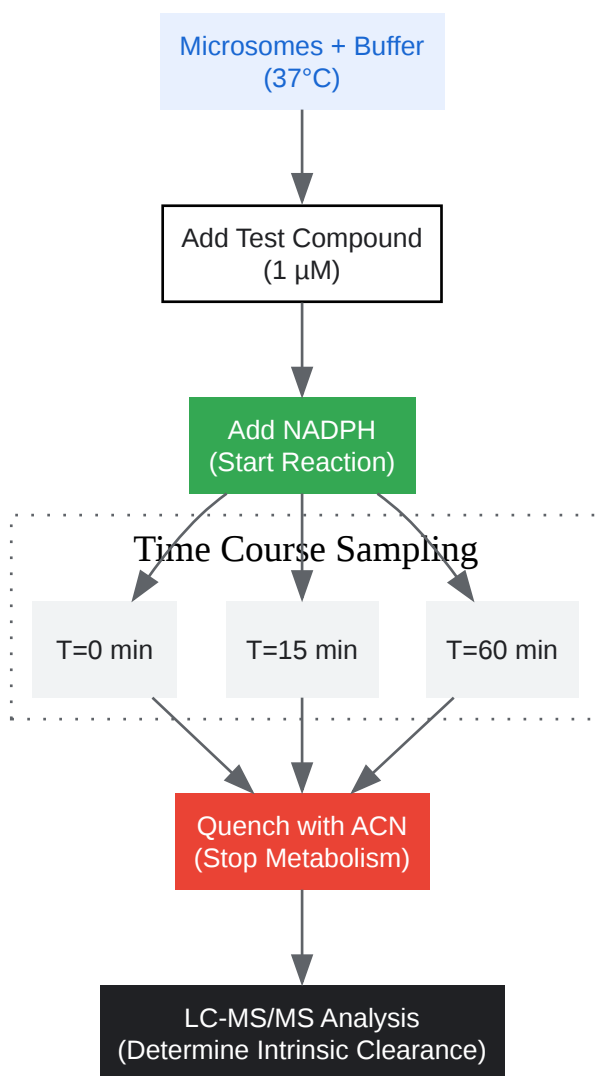
- Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 μM). Equilibrate at 37°C for 5 min.

- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: Aliquot 50 μ L at $t = 0, 5, 15, 30,$ and 60 min.
- Quenching: Immediately dispense into 150 μ L ice-cold Acetonitrile (containing internal standard).
- Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Slope =

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Diagram 2: Stability Assay Workflow



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Caption: Standard workflow for assessing metabolic stability improvements conferred by fluorination.

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Sources

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